molecular formula C19H16N2O2S B2892665 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-99-0

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2892665
CAS No.: 866807-99-0
M. Wt: 336.41
InChI Key: OCKCUZKSLNMHKT-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Mechanism of Action

Target of Action

Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis.

Mode of Action

The compound likely interacts with its target, DHFR, by binding to the active site of the enzyme. This binding inhibits the function of DHFR, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition can lead to the cessation of RNA and DNA synthesis, which can cause cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action primarily affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a critical co-factor in the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of nucleotides and, consequently, a halt in DNA and RNA synthesis .

Pharmacokinetics

Similar pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.

Result of Action

The primary result of the compound’s action is the inhibition of DNA and RNA synthesis, leading to cell death . This effect can be particularly potent in rapidly dividing cells, such as cancer cells, which rely heavily on the continuous synthesis of nucleotides for their proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form the chromene ring, followed by cyclization with guanidine derivatives to form the pyrimidine ring. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11-7-8-15-12(9-11)10-14-18(23-15)20-17(21-19(14)24)13-5-3-4-6-16(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKCUZKSLNMHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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